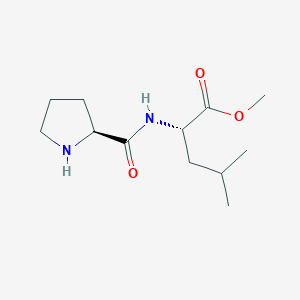
L-Leucine, L-prolyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucine, L-prolyl-, methyl ester is a compound that combines the amino acids L-leucine and L-proline with a methyl ester group. This compound is often used in peptide synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Leucine, L-prolyl-, methyl ester can be synthesized through the esterification of L-leucine and L-proline. The reaction typically involves the use of methanol and a strong acid catalyst, such as hydrochloric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the amino acids to their methyl ester derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucine, L-prolyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
L-Leucine, L-prolyl-, methyl ester has a wide range of applications in scientific research:
Wirkmechanismus
L-Leucine, L-prolyl-, methyl ester exerts its effects through several mechanisms:
Receptor-Mediated Endocytosis: The compound is taken up by cells via receptor-mediated endocytosis.
Lysosomal Conversion: Once inside the cell, it is converted into larger oligomers by dipeptidyl peptidase I in lysosomes.
Lysosomal Rupture: The conversion products cause lysosomal rupture, leading to the release of enzymes that induce apoptosis.
Caspase Activation: The release of lysosomal enzymes activates caspase-3-like proteases, leading to DNA fragmentation and cell death.
Vergleich Mit ähnlichen Verbindungen
L-Leucine, L-prolyl-, methyl ester can be compared with other similar compounds:
L-Leucine methyl ester: Similar in structure but lacks the proline component.
L-Proline methyl ester: Contains proline but not leucine.
L-Leucyl-L-leucine methyl ester: Contains two leucine residues instead of leucine and proline.
These compounds share some chemical properties but differ in their biological activities and applications. This compound is unique due to its combination of leucine and proline, which imparts distinct properties and applications .
Eigenschaften
CAS-Nummer |
42382-99-0 |
|---|---|
Molekularformel |
C12H22N2O3 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
methyl (2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoate |
InChI |
InChI=1S/C12H22N2O3/c1-8(2)7-10(12(16)17-3)14-11(15)9-5-4-6-13-9/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t9-,10-/m0/s1 |
InChI-Schlüssel |
HSPZQEUPIFQDCJ-UWVGGRQHSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@@H]1CCCN1 |
Kanonische SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


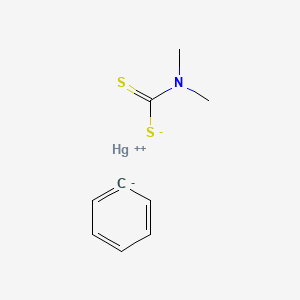
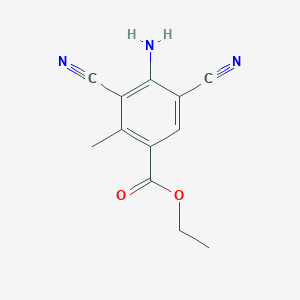
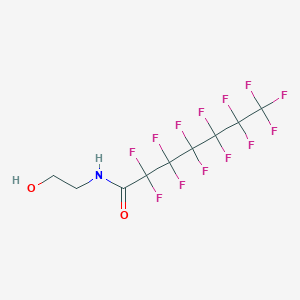
![N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B14142673.png)
methanone](/img/structure/B14142679.png)
![(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B14142681.png)
![2-[[4-methyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B14142695.png)
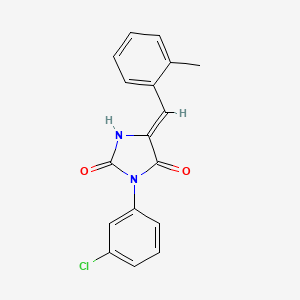
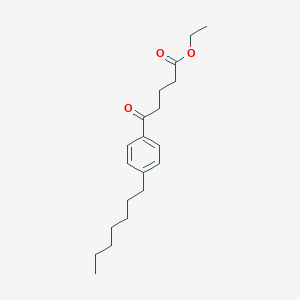
![N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide](/img/structure/B14142707.png)
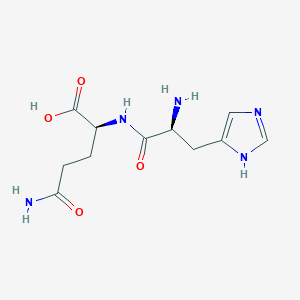

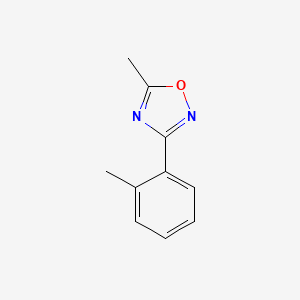
![1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine](/img/structure/B14142733.png)
